![molecular formula C12H14N2O3 B3135652 (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 402733-38-4](/img/structure/B3135652.png)
(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
Several synthetic routes have been reported for the preparation of imidazol-1-yl-acetic acid. One notable method involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This approach provides a practical route to obtain the desired compound.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on related compounds, such as the synthesis of novel substituted thiazolidinones and their spectroscopic and structural properties, demonstrates the interest in developing new chemical entities with potential therapeutic applications (Issac & Tierney, 1996). These studies often focus on the synthesis routes, structural analysis through spectroscopy, and potential as lead compounds for further pharmaceutical development.
Potential Pharmacological Applications
Another area of interest is the pharmacological evaluation of synthesized compounds. For instance, research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the process of designing, synthesizing, and evaluating new compounds for specific therapeutic effects (Raut et al., 2020). These studies not only highlight the therapeutic potential of new chemical entities but also emphasize the importance of in vitro and in vivo evaluations in drug development.
Advanced Oxidation Processes in Environmental Remediation
The degradation of pollutants using advanced oxidation processes (AOPs) is another significant research area, with studies focusing on the degradation pathways, by-products, and biotoxicity of various compounds (Qutob et al., 2022). Such research is crucial for environmental science, indicating potential applications of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid in environmental remediation and pollution control.
Enzymatic Remediation of Organic Pollutants
The use of oxidoreductive enzymes, in conjunction with redox mediators, for the remediation of organic pollutants presents a novel approach to environmental cleanup. Studies have demonstrated the effectiveness of this method in enhancing the degradation of recalcitrant compounds, offering insights into potential applications of related chemicals in bioremediation processes (Husain & Husain, 2007).
Safety and Hazards
properties
IUPAC Name |
2-(3-benzyl-2-oxoimidazolidin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)9-14-7-6-13(12(14)17)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORIWCAQRDZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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